molecular formula C10H10N2O B13935988 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile

4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B13935988
M. Wt: 174.20 g/mol
InChI Key: REWNZVJWNBXHLS-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. Its structure includes a ketone group at position 2, a methyl substituent at position 4, and a nitrile group at position 2. This compound serves as a precursor or intermediate in synthesizing derivatives with applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing nitrile and ketone groups, which facilitate cyclocondensation and functionalization reactions .

Properties

IUPAC Name

4-methyl-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-7-3-2-4-9(7)12-10(13)8(6)5-11/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWNZVJWNBXHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction between substituted cyclopentanone derivatives and malononitrile or propanedinitrile, catalyzed by alkoxide bases such as sodium ethoxide or sodium methoxide. This approach allows the construction of the fused pyridine ring system with the carbonitrile group introduced at position 3.

Cyclocondensation Reaction Using Sodium Alkoxide Catalysis

A highly efficient method reported involves refluxing a mixture of 2,5-disubstituted cyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) in an alcoholic solvent (ethanol or methanol) for approximately 1–2 hours at 80 °C. This reaction proceeds via a Michael addition of propanedinitrile to the α,β-unsaturated cyclopentanone intermediate, followed by intramolecular cyclization and dehydration to yield the target cyclopenta[b]pyridine carbonitrile derivative.

Reaction Scheme Summary:

Reagent/Condition Description
Cyclopentanone derivative 2,5-disubstituted (e.g., diarylidene)
Nucleophile Propanedinitrile (malononitrile equivalent)
Catalyst/Base Sodium ethoxide or sodium methoxide
Solvent Ethanol (with sodium ethoxide) or methanol (with sodium methoxide)
Temperature Reflux at 80 °C
Reaction Time 1–2 hours
Work-up Cooling, dilution with water, filtration, recrystallization

This method yields highly pure compounds in excellent yields without the need for chromatographic purification, relying on simple filtration and recrystallization steps.

Detailed Example: Synthesis of 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

This derivative, structurally related to the target compound, was synthesized by refluxing 2,5-bis(2-pyridinylmethylene)cyclopentanone with propanedinitrile and sodium ethoxide in ethanol. The reaction proceeded smoothly with a completion time of about 2 hours and afforded the product in outstanding yield.

Characterization Data:

Property Data
IR (cm⁻¹) 3067, 3032 (aromatic C–H), 2977, 2935 (aliphatic C–H), 2204 (C≡N), 1599 (C=N)
^1H NMR (400 MHz, DMSO-d6) δ 1.43 (t, 3H, CH3), 2.87 (t, 2H, cyclic CH2), 3.09 (t, 2H, cyclic CH2), 4.61 (q, 2H, CH2), 7.31–7.59 (m, 9H, aromatic)
^13C NMR (100 MHz, DMSO-d6) δ 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8–141.4, 153.0, 161.9, 164.9
Elemental Analysis (Calcd) C 74.56%; H 5.12%; N 15.81%
Elemental Analysis (Found) C 74.42%; H 5.01%; N 15.67%

This confirms the successful formation of the cyclopenta[b]pyridine core with the carbonitrile substituent.

Alternative Synthetic Routes Involving Cyclopentanone Derivatives

Other methods involve multi-step syntheses starting from cyclopentanone, including:

  • Knoevenagel condensation between cyclopentanone and aromatic aldehydes to form diarylidene cyclopentanone intermediates.
  • Subsequent reaction with malononitrile or cyanothioacetamide in the presence of bases such as sodium methoxide to form the cyclopenta[b]pyridine ring system with carbonitrile functionality.

For example, the synthesis of 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile involved the reaction of sodium (E) and (Z)-(2-oxocyclopentylidene)methanolate with cyanothioacetamide and piperidinium acetate, followed by acidification.

Mechanistic Insights

The generally accepted mechanism for these syntheses involves:

This mechanism has been supported by spectroscopic data and isolated intermediates in related studies.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Notes
Cyclocondensation with Sodium Alkoxide 2,5-Diarylidene cyclopentanone, propanedinitrile, NaOEt or NaOMe Reflux in EtOH or MeOH, 1–2 h, 80 °C High yield, pure by filtration and recrystallization Simple, scalable, no chromatography needed
Multi-step via Knoevenagel + Michael Addition Cyclopentanone, aromatic aldehydes, malononitrile, base Stepwise, reflux, acid work-up Moderate to high yields More complex, allows structural diversity
Reaction with cyanothioacetamide and piperidinium acetate Sodium methoxide, cyanothioacetamide Reflux followed by acidification Moderate yields Yields thioxo analogs, useful for sulfur derivatives

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of cyclopenta[b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Primary Application
Target Compound 4-Methyl, 2-oxo Ketone, nitrile Not explicitly detailed Intermediate/Precursor
CAPD-1 (CAPD series) 2-Ethoxy, 4-(pyridin-2-yl) Alkoxy, aryl, nitrile Cyclocondensation Corrosion inhibitor (97.7% efficiency)
2-Thioxo-4-(3-methylphenyl) derivative 2-Thioxo, 4-(3-methylphenyl) Thione, aryl, nitrile Piperidine-catalyzed reaction Antiplasmodial agent
2-Amino-4-phenyl derivative 2-Amino, 4-phenyl Amine, aryl, nitrile Cyclopentanone condensation Biological activity (unspecified)
2-Hydroxy-4-(p-tolyl) derivative 2-Hydroxy, 4-(p-tolyl) Hydroxyl, aryl, nitrile Acid-catalyzed cyclization Biological activity (unspecified)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : CAPD derivatives with alkoxy (e.g., ethoxy) and aryl groups exhibit enhanced corrosion inhibition due to electron-donating effects, which improve adsorption on metal surfaces . In contrast, the target compound’s methyl and ketone groups may limit its adsorption capacity.
  • Thione vs. Ketone : The 2-thioxo derivative in shows antiplasmodial activity, suggesting that sulfur substitution at position 2 enhances biological targeting compared to the ketone group in the target compound .
  • Amino/Hydroxyl Substituents: Amino and hydroxyl groups in derivatives likely improve solubility and bioactivity, making them suitable for pharmaceutical applications .

Performance in Corrosion Inhibition

The CAPD series (CAPD-1 to CAPD-4) demonstrates structure-dependent corrosion inhibition in sulfuric acid environments:

Compound Inhibition Efficiency (%) Adsorption Energy (kcal/mol) Key Structural Features
CAPD-1 97.7 -471.73 Pyridinyl group, ethoxy, conjugated π-system
CAPD-2 95.3 -454.99 Methoxy phenyl, smaller π-system
CAPD-3 94.8 -423.90 Ortho-methoxy phenyl
CAPD-4 93.3 -405.34 Minimal substituents, solitary C≡N

Mechanistic Insights :

  • CAPD-1’s superior performance is attributed to its pyridinyl group and ethoxy substituent, which enhance electron donation and surface coverage via chemisorption .
  • Despite having fewer substituents, CAPD-4’s compact structure allows efficient adsorption, though its lower adsorption energy correlates with reduced inhibition compared to CAPD-1 .

Biological Activity

4-Methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique fused cyclopentane and pyridine structure. Its chemical formula is C10_{10}H10_{10}N2_2O, and it has a molecular weight of 178.20 g/mol. This compound features a carbonitrile group at the 3-position and a carbonyl group that may contribute to its biological activity. Research into its pharmacological properties is ongoing, with initial studies indicating potential applications in medicinal chemistry.

Structural Characteristics

The compound's structure allows for various chemical reactions due to its functional groups. The presence of the 2-oxo group suggests reactivity that can be harnessed in biological systems. Below is a comparative table highlighting similar compounds that share structural features with 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile:

Compound Name Structural Features Unique Aspects
2-Oxo-pyridinePyridine ring with a carbonylLacks the cyclopentane moiety
3-CyanopyridinePyridine ring with a cyano groupDifferent substitution pattern
4-Methyl-thioxo derivativeContains sulfur instead of oxygenPotentially different reactivity due to sulfur presence

Biological Activity

Initial investigations into the biological activity of 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile suggest several promising avenues:

  • Antiviral Properties : Similar compounds have shown antiviral activity against various viruses. For instance, derivatives of pyridine have been evaluated for their efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with effective concentrations ranging from micromolar to nanomolar levels .
  • Antimicrobial Effects : Compounds in this class have demonstrated antimicrobial properties in vitro. Research indicates that modifications to the cyclopentane structure can enhance activity against bacterial strains.
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that certain derivatives may exhibit selective toxicity toward cancer cell lines while sparing normal cells . Further studies are required to establish specific IC50_{50} values and therapeutic indices.

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of related compounds, one derivative exhibited an EC50_{50} value of 0.12 mmol/L against HCV, significantly outperforming ribavirin . This suggests that structural modifications similar to those in 4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile could yield potent antiviral agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of pyridine derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 10 μg/mL for some derivatives . This highlights the potential for developing new antibiotics based on the core structure of this compound.

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